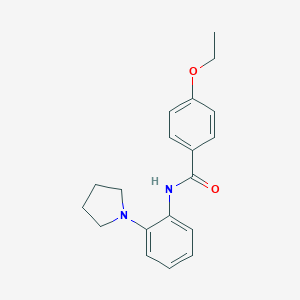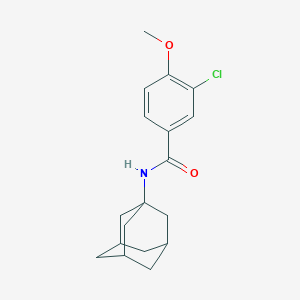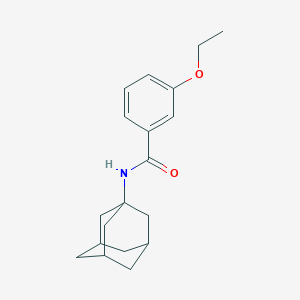![molecular formula C15H15N3O2 B244961 N-[3-(propionylamino)phenyl]nicotinamide](/img/structure/B244961.png)
N-[3-(propionylamino)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(propionylamino)phenyl]nicotinamide, also known as FK866 or APO866, is a potent inhibitor of NAD biosynthesis. It has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.
Mechanism of Action
N-[3-(propionylamino)phenyl]nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD. NAD is an essential cofactor involved in numerous cellular processes, including DNA repair, metabolism, and cell signaling. Inhibition of NAMPT leads to a decrease in NAD levels, which can result in cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[3-(propionylamino)phenyl]nicotinamide has been found to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose uptake in skeletal muscle cells. Additionally, it has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(propionylamino)phenyl]nicotinamide in lab experiments is its high potency and specificity for NAMPT. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity. Additionally, the synthesis of N-[3-(propionylamino)phenyl]nicotinamide can be challenging and time-consuming, which can limit its availability for lab experiments.
Future Directions
For the study of N-[3-(propionylamino)phenyl]nicotinamide include further investigation into its potential applications in cancer treatment and autoimmune diseases. Additionally, research into the mechanism of action of N-[3-(propionylamino)phenyl]nicotinamide and its effects on cellular processes such as DNA repair and metabolism can provide insight into its broader physiological effects. Finally, the development of more efficient synthesis methods for N-[3-(propionylamino)phenyl]nicotinamide can increase its availability for lab experiments and potential clinical use.
Synthesis Methods
The synthesis of N-[3-(propionylamino)phenyl]nicotinamide involves a multi-step process. The first step is the preparation of 3-(propionylamino)benzoic acid, which is then coupled with nicotinamide using a coupling reagent to form the final product. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[3-(propionylamino)phenyl]nicotinamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer. Additionally, it has been found to enhance the effectiveness of other chemotherapeutic agents. N-[3-(propionylamino)phenyl]nicotinamide has also been studied for its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis.
properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
N-[3-(propanoylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-6-3-7-13(9-12)18-15(20)11-5-4-8-16-10-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
HQARURAFRMDIOG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)


![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)